Cas no 61014-91-3 (Ethyl 4-isopropylpiperazine-1-carboxylate)
Ethyl 4-isopropylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-isopropylpiperazine-1-carboxylate
- ethyl 4-propan-2-ylpiperazine-1-carboxylate
- 1-Ethoxycarbonyl-4-isopropylpiperazin
- 4-Isopropyl-piperazin-1-carbonsaeure-aethylester
- 4-isopropyl-piperazine-1-carboxylic acid ethyl ester
- ethyl 4-(1-methylethyl)-1-piperazinecarboxylate
- Ethyl 4-(1-methylethyl)-1-piperazinylcarboxylate
- ETHYL 4-(1-METHYLETHYL)PIPERAZINE-1-CARBOXYLATE
- ethyl 4-(propan-2-yl)piperazine-1-carboxylate
- ETHYL4-ISOPROPYLPIPERAZINE-1-CARBOXYLATE
- HRMZRPQIFGCXML-UHFFFAOYSA-N
- SCHEMBL681679
- AKOS005216174
- CS-0454146
- 61014-91-3
- ethyl 4-isopropyl-1-piperazinecarboxylate
- DTXSID90276176
- G68302
-
- MDL: MFCD08064222
- Inchi: 1S/C10H20N2O2/c1-4-14-10(13)12-7-5-11(6-8-12)9(2)3/h9H,4-8H2,1-3H3
- InChI Key: HRMZRPQIFGCXML-UHFFFAOYSA-N
- SMILES: O(CC)C(N1CCN(C(C)C)CC1)=O
Computed Properties
- Exact Mass: 200.15200
- Monoisotopic Mass: 200.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.8A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.028
- Boiling Point: 128-130°C 14mm
- Flash Point: 128-130°C/14mm
- Refractive Index: 1.4680
- PSA: 32.78000
- LogP: 1.04470
Ethyl 4-isopropylpiperazine-1-carboxylate Security Information
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
Ethyl 4-isopropylpiperazine-1-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-isopropylpiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25341-1g |
Ethyl 4-isopropylpiperazine-1-carboxylate, 98% |
61014-91-3 | 98% | 1g |
¥1171.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25341-5g |
Ethyl 4-isopropylpiperazine-1-carboxylate, 98% |
61014-91-3 | 98% | 5g |
¥4718.00 | 2023-03-16 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-279114-1 g |
Ethyl 4-isopropylpiperazine-1-carboxylate, |
61014-91-3 | 1g |
¥1,053.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-279114-1g |
Ethyl 4-isopropylpiperazine-1-carboxylate, |
61014-91-3 | 1g |
¥1053.00 | 2023-09-05 | ||
| 1PlusChem | 1P003QPD-100mg |
Ethyl 4-isopropylpiperazine-1-carboxylate |
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$26.00 | 2024-04-22 | |
| 1PlusChem | 1P003QPD-250mg |
Ethyl 4-isopropylpiperazine-1-carboxylate |
61014-91-3 | 95% | 250mg |
$44.00 | 2024-04-22 | |
| 1PlusChem | 1P003QPD-1g |
Ethyl 4-isopropylpiperazine-1-carboxylate |
61014-91-3 | 95% | 1g |
$117.00 | 2024-04-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524813-100mg |
Ethyl 4-isopropylpiperazine-1-carboxylate |
61014-91-3 | 98% | 100mg |
¥202.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524813-250mg |
Ethyl 4-isopropylpiperazine-1-carboxylate |
61014-91-3 | 98% | 250mg |
¥286.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524813-1g |
Ethyl 4-isopropylpiperazine-1-carboxylate |
61014-91-3 | 98% | 1g |
¥885.00 | 2024-05-07 |
Ethyl 4-isopropylpiperazine-1-carboxylate Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on Ethyl 4-isopropylpiperazine-1-carboxylate
Ethyl 4-isopropylpiperazine-1-carboxylate (CAS No. 61014-91-3): A Comprehensive Overview
Ethyl 4-isopropylpiperazine-1-carboxylate, a compound with the chemical formula C11H19NO2 and CAS number 61014-91-3, is a significant intermediate in pharmaceutical synthesis. This compound has garnered attention in the scientific community due to its versatile applications in the development of various therapeutic agents. The structure of Ethyl 4-isopropylpiperazine-1-carboxylate features a piperazine ring substituted with an isopropyl group at the 4-position and a carboxylate ester at the 1-position, making it a valuable building block for medicinal chemistry.
The piperazine moiety is a well-known pharmacophore in drug design, contributing to the biological activity of numerous drugs. Its presence in Ethyl 4-isopropylpiperazine-1-carboxylate enhances its potential as a precursor for drugs targeting neurological and cardiovascular disorders. Recent studies have highlighted the importance of piperazine derivatives in the development of antipsychotic and antidepressant medications, where modifications at the 4-position can significantly influence pharmacological properties.
The ester functionality in Ethyl 4-isopropylpiperazine-1-carboxylate not only contributes to its solubility but also provides a site for further chemical modifications. This makes it an attractive intermediate for synthesizing more complex molecules with tailored biological activities. The compound's stability under various reaction conditions further enhances its utility in synthetic chemistry.
In the realm of drug discovery, Ethyl 4-isopropylpiperazine-1-carboxylate has been explored as a precursor for novel therapeutic agents. For instance, researchers have investigated its potential in developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's. The isopropyl group at the 4-position of the piperazine ring plays a crucial role in modulating receptor binding affinity, which is essential for achieving desired therapeutic effects.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like Ethyl 4-isopropylpiperazine-1-carboxylate for drug-like properties. Virtual screening techniques have been employed to identify potential hits that can be further optimized into lead compounds. These methods leverage large databases of chemical structures and biological activity data to predict the efficacy of Ethyl 4-isopropylpiperazine-1-carboxylate derivatives.
The synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate typically involves multi-step organic reactions, starting from readily available precursors. The process often includes alkylation of piperazine followed by esterification to introduce the ethoxycarbonyl group. Optimizing reaction conditions to maximize yield and purity is crucial for industrial-scale production. Advances in catalytic methods have improved the efficiency and sustainability of these synthetic routes.
The pharmacokinetic properties of Ethyl 4-isopropylpiperazine-1-carboxylate derivatives are also subjects of extensive research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for developing safe and effective drugs. Preclinical studies have provided valuable insights into the metabolic pathways involving Ethyl 4-isopropylpiperazine-1-carboxylate, which inform drug design and formulation strategies.
In conclusion, Ethyl 4-isopropilppiperazine-1-carboxyllate (CAS No. 61014-91-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for developing novel therapeutic agents targeting various diseases. Continued research into its applications and synthetic methodologies will undoubtedly yield further breakthroughs in drug discovery and development.
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